Cas no 2227704-31-4 (2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole)

2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole
- 2227704-31-4
- EN300-1926700
- 2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole
-
- インチ: 1S/C5H4BrNOS/c6-5-7-3(2-9-5)4-1-8-4/h2,4H,1H2/t4-/m0/s1
- InChIKey: OVLQXCUMEGJSQX-BYPYZUCNSA-N
- ほほえんだ: BrC1=NC(=CS1)[C@@H]1CO1
計算された属性
- せいみつぶんしりょう: 204.91970g/mol
- どういたいしつりょう: 204.91970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 53.7Ų
2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926700-0.25g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1926700-0.1g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1926700-0.5g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 0.5g |
$1482.0 | 2023-09-17 | ||
Enamine | EN300-1926700-1.0g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1926700-2.5g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1926700-5.0g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1926700-10.0g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1926700-1g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1926700-10g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1926700-5g |
2-bromo-4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227704-31-4 | 5g |
$4475.0 | 2023-09-17 |
2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole 関連文献
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
8. Book reviews
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
10. Book reviews
2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazoleに関する追加情報
Comprehensive Overview of 2-Bromo-4-((2R)-Oxiran-2-yl)-1,3-Thiazole (CAS No. 2227704-31-4)
The compound 2-bromo-4-((2R)-oxiran-2-yl)-1,3-thiazole (CAS No. 2227704-31-4) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the bromothiazole core and the epoxide ((2R)-oxirane) moiety, make it a valuable intermediate for synthesizing biologically active compounds. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the most intriguing aspects of CAS 2227704-31-4 is its stereospecific epoxide group, which plays a critical role in covalent binding to biological targets. This property aligns with the growing demand for targeted covalent inhibitors in oncology and inflammatory diseases. Recent studies highlight its utility in fragment-based drug design (FBDD), where its thiazole ring serves as a versatile scaffold for optimizing pharmacokinetic properties. The compound's bromo substituent further enhances its reactivity, enabling selective cross-coupling reactions in medicinal chemistry workflows.
From a synthetic chemistry perspective, 2-bromo-4-((2R)-oxiran-2-yl)-1,3-thiazole exemplifies the convergence of asymmetric synthesis and heterocyclic chemistry. Its chiral epoxide functionality has been leveraged in the construction of complex molecules through ring-opening reactions, a topic frequently searched in academic databases. The compound's stability under various reaction conditions makes it particularly attractive for high-throughput screening applications, addressing the pharmaceutical industry's need for diverse building blocks.
Environmental and regulatory considerations surrounding brominated heterocycles have also driven interest in this compound. Unlike traditional polybrominated diphenyl ethers (PBDEs), CAS 2227704-31-4 demonstrates favorable biodegradation profiles in preliminary ecotoxicity studies. This characteristic positions it as a potential candidate for green chemistry initiatives, especially when paired with catalytic methodologies for epoxide activation – a trending topic in sustainable synthesis research.
The analytical characterization of 2-bromo-4-((2R)-oxiran-2-yl)-1,3-thiazole presents unique challenges and opportunities. Advanced techniques like chiral HPLC and X-ray crystallography are often required to confirm its stereochemical purity, reflecting broader industry demands for rigorous quality control in chiral intermediates. These analytical aspects frequently appear in search queries related to pharmaceutical impurities and regulatory compliance.
In material science applications, the thiazole-epoxide hybrid structure of this compound has shown promise in polymer modification. Its ability to participate in both nucleophilic ring-opening and electrophilic aromatic substitution reactions makes it a multifunctional monomer for designing smart materials – a rapidly growing field that intersects with searches for advanced functional materials and stimuli-responsive polymers.
Market intelligence indicates rising procurement of CAS 2227704-31-4 by contract research organizations (CROs) specializing in preclinical development. This trend correlates with increased online searches for custom synthesis services and building block suppliers, underscoring the compound's commercial relevance. Patent analysis reveals its incorporation in several recent applications for anticancer agents and antiviral drugs, particularly those targeting emerging infectious diseases.
From a technical handling perspective, the compound's moisture-sensitive nature necessitates specialized storage conditions, generating frequent queries about chemical stability best practices. Its compatibility with continuous flow chemistry systems has also become a research focus, aligning with industry movements toward process intensification and automated synthesis platforms.
The structural uniqueness of 2-bromo-4-((2R)-oxiran-2-yl)-1,3-thiazole continues to inspire computational chemistry investigations. Molecular docking studies frequently utilize this scaffold to explore protein-ligand interactions, particularly in structure-activity relationship (SAR) analyses. These applications resonate with the increasing integration of AI in drug discovery – one of the most searched topics in contemporary pharmaceutical research.
Looking forward, the scientific community anticipates expanded applications of CAS 2227704-31-4 in bioconjugation strategies and proteolysis-targeting chimera (PROTAC) development. Its dual functionality as both an electrophile (via the epoxide) and a halogenated aromatic system positions it at the forefront of next-generation therapeutics research – a domain generating substantial search traffic among medicinal chemists and pharmacologists worldwide.
2227704-31-4 (2-bromo-4-(2R)-oxiran-2-yl-1,3-thiazole) 関連製品
- 30226-16-5(2-(1H-Indazol-5-yloxy)acetic Acid)
- 1361655-81-3(2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)
- 90348-24-6(2-isocyanobenzonitrile)
- 407-20-5(3-Bromo-5-fluoropyridine)
- 89639-43-0(3-chlorocyclobutane-1,1-dicarboxylic acid)
- 1639-05-0(4-methylpentane-2-thiol)
- 2168043-72-7(2-bromopropyl 2,2-difluoroacetate)
- 1805546-31-9(Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)
- 2942-02-1(2-methyl-6-nitro-Quinoxaline)




